1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the chlorophenyl and phenyl groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 1,2,3-triazole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenylcarboxamide group. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring, the chlorophenyl group, and the carboxamide group. The electron-withdrawing nature of the chloro group on the phenyl ring might make it susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the aromatic rings could impact its solubility, melting point, and other properties .Scientific Research Applications
Triazole Derivatives and Their Pharmacological Properties
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of triazole derivatives. These compounds are known for their valuable pharmacological properties, particularly their anti-convulsive activity, making them useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthesis and Characterization
The synthesis of related triazole compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, has been achieved through multi-step processes starting from 4-chlorobenzenamine. These methods provide high yields and the products are characterized using techniques like NMR and mass spectrometry (Kan, 2015).
Molecular Rearrangements and Synthesis Methods
The synthesis of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, and their molecular conformation and packing, have been studied and established by various characterization techniques. These compounds exhibit interesting molecular structures stabilized by hydrogen bonding interactions (Shen et al., 2013).
Antimicrobial Applications
Some triazole derivatives have shown promising antimicrobial activities. For instance, compounds like 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides have been evaluated for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating selective action and significant impact against these microbes (Pokhodylo et al., 2021).
Combinatorial Chemistry and Synthetic Protocols
1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides have been synthesized using a one-pot system. This process is significant for creating combinatorial libraries of these compounds, offering high yields and efficient synthesis for potential applications in various fields (Pokhodylo et al., 2009).
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUILPOWPABTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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